

## Introduction: The Critical Role of Cyanohydrin Analysis in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

### Compound of Interest

Compound Name: 2-Hydroxy-2,4-dimethylpentanenitrile  
Cat. No.: B8751992

Get Quote

Cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom ( $R_2C(OH)CN$ ), are pivotal intermediates as versatile building blocks for creating a wide array of essential molecules, including  $\alpha$ -hydroxy acids,  $\beta$ -amino alcohols, and various pharmaceuticals. However, their utility is often shadowed by their inherent instability and potential toxicity. Many cyanohydrins can readily decompose, especially in the presence of water, releasing highly toxic hydrogen cyanide (HCN).<sup>[1][4][5][6]</sup>

This dual nature—as both a valuable precursor and a potential hazard—places stringent demands on the analytical methods used for their characterization. Researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of these analytical methods is not merely a fundamental requirement for ensuring product quality, process safety, and data integrity.

This guide provides an in-depth exploration of the cross-validation of analytical methods for cyanohydrin analysis. We will delve into the primary analytical method validation as prescribed by authoritative bodies, and a practical framework for comparing and validating different methods to ensure they are reliable and accurate.

## Overview of Primary Analytical Methods for Cyanohydrins

The choice of an analytical method for cyanohydrins is heavily influenced by the specific properties of the analyte (e.g., volatility, thermal stability, chirality). Common techniques fall into three main categories: chromatography, spectroscopy, and enzymatic assays.

### Chromatographic Methods: The Workhorses of Separation

Chromatographic techniques are indispensable for separating cyanohydrins from impurities, starting materials, and degradation products.

- Gas Chromatography (GC): GC is well-suited for volatile and thermally stable cyanohydrins. Headspace GC (HS-GC) is particularly effective for analyzing cyanohydrins in complex matrices, such as acetone or for the direct analysis of volatile cyanohydrins. Common detectors include Flame Ionization Detectors (FID) and Mass Spectrometric Detectors (MSD) for definitive identification.<sup>[4][5]</sup>
  - Causality Behind Experimental Choice: A primary concern with GC analysis is the potential for on-column or in-inlet thermal decomposition of the carbonyl and HCN.<sup>[9]</sup> This necessitates careful method development, often involving lower inlet temperatures or the use of derivatization agents to create a thermally stable analogue for analysis.<sup>[10][11]</sup>
- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile, thermally labile, or high-molecular-weight cyanohydrins by performing separations at ambient temperature, thus preserving the integrity of the analyte. For chiral cyanohydrins, specialized chiral HPLC can be used to ensure enantiomeric purity, a critical parameter in pharmaceutical development.<sup>[12][13]</sup>
  - Expert Insight: The stability of unprotected cyanohydrins during HPLC analysis can be a challenge. The reversible nature of cyanohydrin formation can lead to decomposition even in the HPLC eluent. Acidifying the mobile phase is a common and effective strategy to suppress this decomposition and obtain reliable, repeatable results.

### Spectroscopic Methods: For Confirmation and Quantification

While chromatography excels at separation, spectroscopic methods provide structural confirmation and can be adapted for quantification.

- UV-Vis Spectrophotometry: This technique is often used for quantifying cyanide, a key component of cyanohydrins. The analysis typically involves the formation of a colored product, which is then measured. Common colorimetric reagents include pyridine-barbituric acid and phenolphthalein.<sup>[14][15][16]</sup> This approach is simple but lacks the specificity to distinguish the parent cyanohydrin from free cyanide.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods are powerful tools for structural elucidation and confirmation frequently used for routine quantitative analysis in quality control environments compared to chromatography.[17]

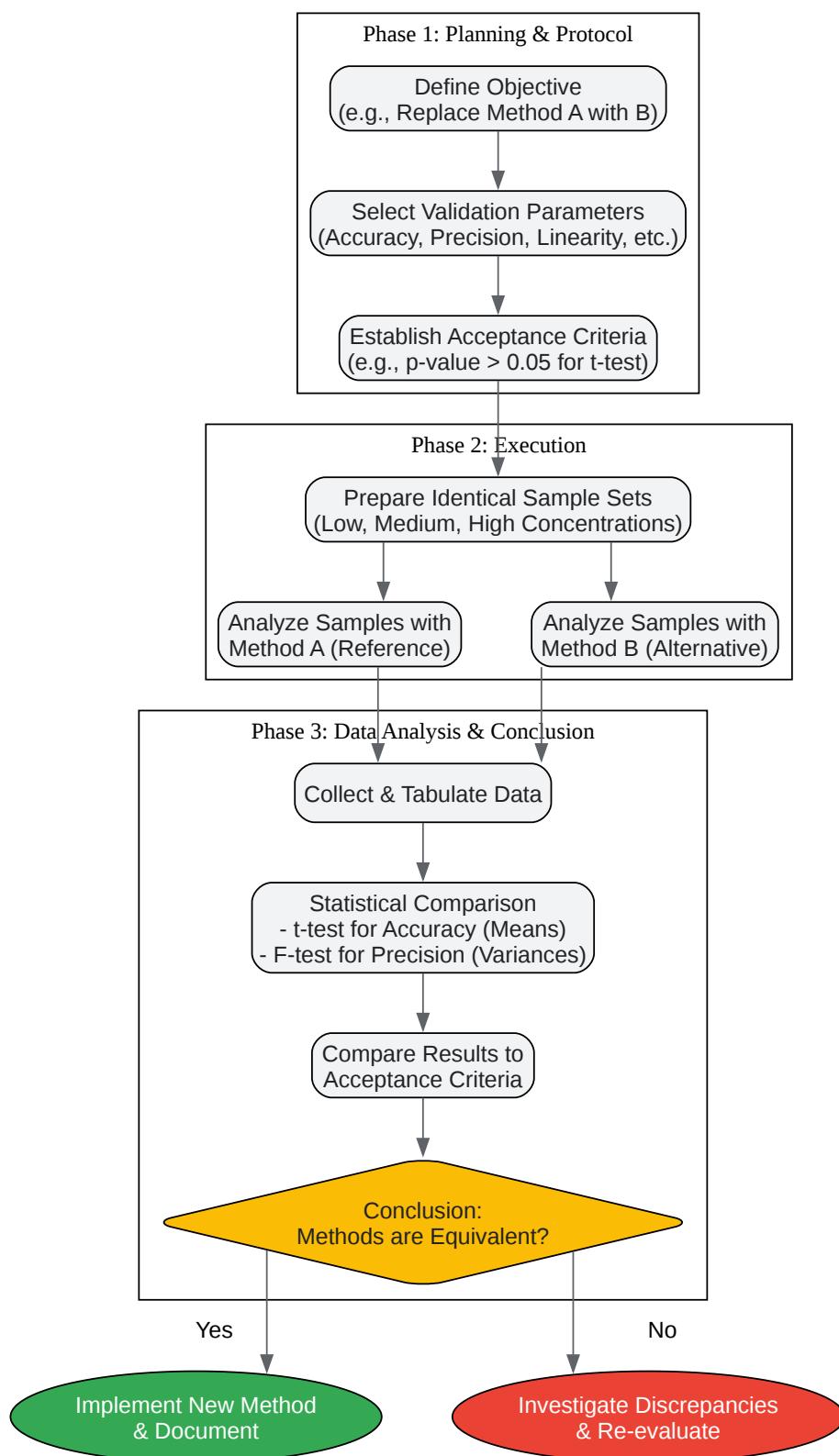
## Enzymatic Assays: The High-Specificity Approach

Enzymatic methods offer exceptional specificity under mild reaction conditions.[18] Enzymes such as hydroxynitrile lyases (HNLs), which naturally catalyze the conversion of cyanohydrins, can be employed in assays.[13][19][20][21][22] The reaction can be monitored spectrophotometrically or by other means to quantify the product.

- Trustworthiness of the Method: The high selectivity of enzymes minimizes interference from other components in the sample matrix, making these methods suitable for specific applications, such as monitoring biotransformations.

## The Foundation of Trust: Principles of Analytical Method Cross-Validation

When an analytical method is transferred between laboratories, or when a new method is developed to replace an existing one, a formal comparison process of cross-validation is required to prove that the two methods produce equivalent and reliable results. The authoritative standard for this is the International Conference on Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[23][24][25]


Cross-validation involves a systematic comparison of the key performance characteristics of the two methods.

### Key Validation Parameters for Comparison (ICH Q2(R1))

- Specificity/Selectivity: The ability to measure the analyte accurately and specifically in the presence of other components like impurities, degradants, and excipients.
- Accuracy: The closeness of the results obtained by the method to the true value. It is typically assessed using recovery studies on spiked samples against a standard.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample at different levels:
  - Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
  - Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
  - Reproducibility: Precision between different laboratories (inter-laboratory).
- Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision, respectively.
- Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) without impacting the reliability during normal usage.

## A Practical Guide to Designing a Cross-Validation Study

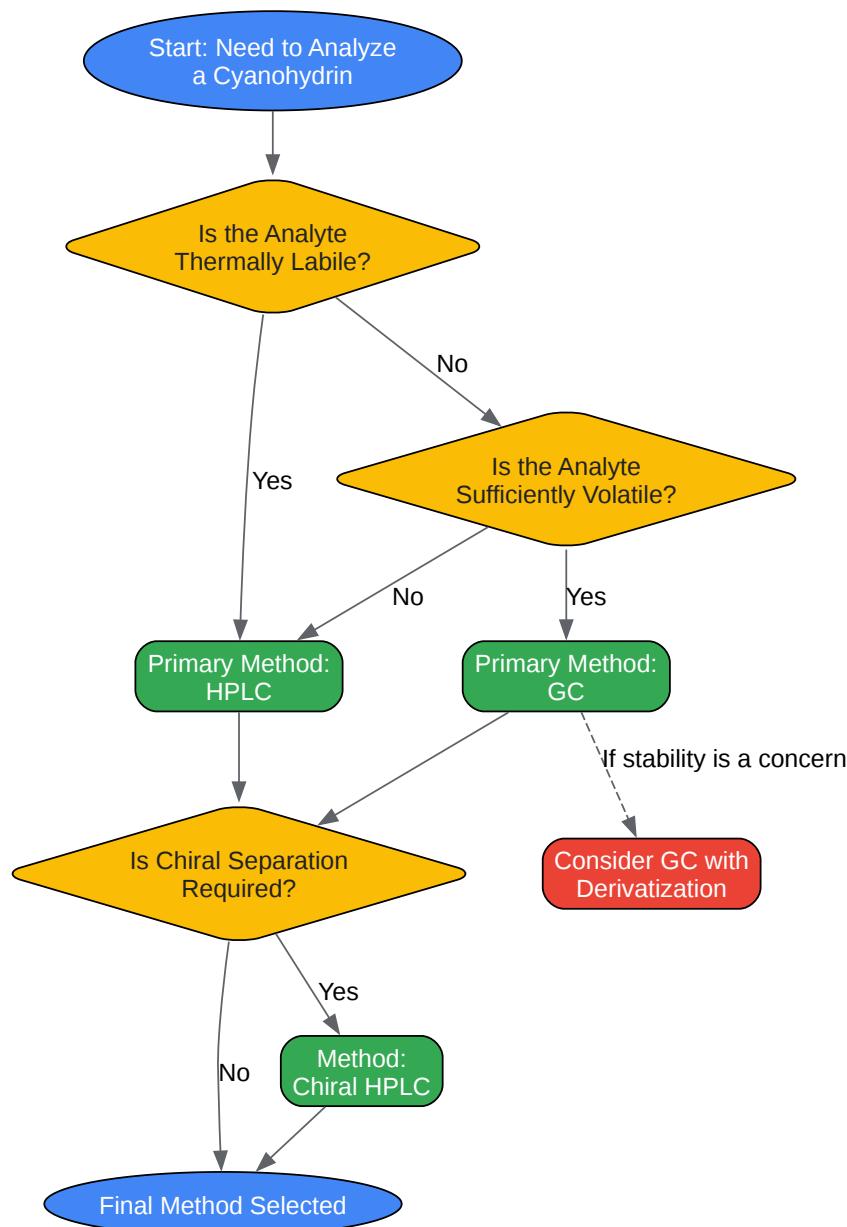
A successful cross-validation study is built on a well-defined protocol that includes pre-set acceptance criteria and a robust statistical analysis plan.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical analytical method cross-validation study.

## Step-by-Step Experimental Design

- Define Acceptance Criteria: Before any analysis begins, establish the statistical benchmarks for equivalence. For example, to compare accuracy, you specify that the p-value must be greater than 0.05 to conclude there is no significant difference between the means. For precision, an F-test can compare the variances of the two methods.
- Select Samples: Choose a minimum of three concentration levels (low, medium, high) spanning the method's intended range. Prepare at least three replicates for each level. Whenever possible, use samples from the actual process matrix to ensure the validation is representative of real-world application.
- Execute Analysis: A single analyst should analyze all samples using both the reference method and the alternative method on the same day to minimize bias. For intermediate precision, the design should be expanded to include different analysts and days.
- Perform Statistical Analysis:
  - Accuracy Comparison: Calculate the mean recovery for each method at each concentration level. Use a Student's t-test to determine if there is a significant difference between the means of the two methods.
  - Precision Comparison: Calculate the standard deviation and relative standard deviation (RSD) for each set of replicates. Use an F-test to determine if the variances of the two methods are significantly different.
- Document and Conclude: Compile all raw data, calculations, and statistical results into a formal validation report. The report must clearly state whether the new method meets the pre-defined acceptance criteria and can be considered equivalent to the reference method.


## Comparative Guide: Cross-Validating HPLC vs. GC for Cyanohydrin Analysis

Let's consider a common scenario: a laboratory wants to replace an established GC method for a moderately volatile cyanohydrin with a new, more robust HPLC method. The following table illustrates the kind of data that would be generated during a cross-validation study.

| Validation Parameter  | Gas Chromatography (GC) Method (Reference)                      | HPLC Method (Alternative)                                                                 | Cross-Validation Acceptance Criteria                                      | Result |
|-----------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|--------|
| Specificity           | No interference from starting materials or known impurities.    | No interference from starting materials or known impurities. Peak purity > 99.5% via PDA. | Equivalent selectivity for the analyte.                                   | Pass   |
| Linearity ( $R^2$ )   | 0.9992                                                          | 0.9995                                                                                    | $R^2 \geq 0.999$                                                          | Pass   |
| Range                 | 1.0 - 15.0 mg/mL                                                | 1.0 - 15.0 mg/mL                                                                          | Methods cover the same analytical range.                                  | Pass   |
| Accuracy (% Recovery) | Mean: 99.5% (n=9)                                               | Mean: 100.2% (n=9)                                                                        | t-test (p-value > 0.05)                                                   | Pass   |
| Precision (RSD%)      | Repeatability: 0.85%                                            | Repeatability: 0.65%                                                                      | F-test (p-value > 0.05)                                                   | Pass   |
| LOD                   | 0.05 mg/mL                                                      | 0.03 mg/mL                                                                                | N/A (Comparison only)                                                     | -      |
| LOQ                   | 0.15 mg/mL                                                      | 0.10 mg/mL                                                                                | N/A (Comparison only)                                                     | -      |
| Robustness            | Sensitive to inlet temp. variations > $\pm 5^{\circ}\text{C}$ . | Sensitive to mobile phase pH variations > $\pm 0.2$ units.                                | Both methods demonstrate acceptable robustness within defined parameters. | Pass   |

## Expert Analysis of the Comparison

In this illustrative example, the HPLC method demonstrates slightly better linearity, precision, and sensitivity (lower LOD/LOQ). The statistical analysis shows no significant difference in the accuracy (t-test) or precision (F-test) between the two methods, as the p-values are well above the 0.05 threshold. Therefore, the laboratory can confidently replace the GC method with the new HPLC method, with the added benefit of mitigating the risk of thermal degradation.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an appropriate analytical method.

## Self-Validating Experimental Protocols

The trustworthiness of a protocol lies in its detail and clarity. Below are exemplary protocols that incorporate self-validating system suitability checks.

### Protocol 1: HPLC Method for Assay of Acetone Cyanohydrin

1. Objective: To determine the purity of an Acetone Cyanohydrin drug substance.

2. Materials & Reagents:

- Acetone Cyanohydrin Reference Standard (CRS), >99.5% purity
- Acetonitrile (HPLC Grade)

- Deionized Water (18.2 MΩ·cm)

- Phosphoric Acid (85%)

#### 3. Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: Acetonitrile:Water (40:60 v/v), adjusted to pH 3.0 with Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm
- Injection Volume: 10 μL

#### 4. Standard & Sample Preparation:

- Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of Acetone Cyanohydrin CRS into a 25 mL volumetric flask. Dilute to volume with mobile
- Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Acetone Cyanohydrin sample into a 25 mL volumetric flask. Dilute to volume with mo

#### 5. System Suitability Test (SST):

- Before sample analysis, inject the Standard Solution five times.

- Acceptance Criteria:

- The RSD of the peak areas must be  $\leq$  1.0%.
  - The theoretical plates for the analyte peak must be  $\geq$  2000.
  - The tailing factor must be  $\leq$  1.5.

- Trustworthiness Check: The SST ensures the chromatographic system is performing adequately before committing to sample analysis. Failure to m

#### 6. Procedure:

- Verify that the HPLC system passes the SST.
- Inject the Standard Solution, followed by duplicate injections of the Sample Solution.
- Bracket the sample injections with another Standard Solution injection to ensure system stability.

#### 7. Calculation:

- Assay (%) =  $(\text{Area}_{\text{Sample}} / \text{Area}_{\text{Standard}}) \times (\text{Conc}_{\text{Standard}} / \text{Conc}_{\text{Sample}}) \times \text{Purity}_{\text{Standard}}$

## Protocol 2: GC-HS-FID Method for Residual Acetone in a Cyanohydrin Product

1. Objective: To quantify residual acetone, a potential degradant and starting material.

2. Materials & Reagents:

- Acetone Reference Standard
- N,N-Dimethylformamide (DMF), analytical grade

- Internal Standard (IS): n-Propanol

#### 3. GC-HS Conditions:

- Column: DB-624, 30 m x 0.32 mm, 1.8  $\mu$ m
- Carrier Gas: Helium, 2.0 mL/min
- Oven Program: 40°C (hold 5 min), ramp to 200°C at 20°C/min
- Injector Temp: 150°C (to minimize cyanohydrin degradation)
- Detector (FID) Temp: 250°C
- Headspace Vial Temp: 80°C
- Vial Pressurization Time: 1 min

#### 4. Standard & Sample Preparation:

- Internal Standard Stock (IS): Prepare a 1.0 mg/mL solution of n-Propanol in DMF.
- Calibration Standards: Prepare a series of standards containing known concentrations of Acetone (e.g., 50-1000 ppm) and a fixed concentration of IS.
- Sample Preparation: Accurately weigh ~100 mg of the cyanohydrin product into a 20 mL headspace vial. Add 5.0 mL of the IS Stock solution and seal the vial.

#### 5. Procedure:

- Equilibrate the vials in the headspace autosampler for 15 minutes.
- Analyze the blank (DMF + IS), followed by the calibration standards and then the sample preparations.
- Generate a calibration curve of (Acetone Peak Area / IS Peak Area) vs. Acetone Concentration.

#### 6. Calculation:

- Determine the concentration of acetone in the sample from the calibration curve using the peak area ratio from the sample chromatogram.

## Conclusion: A Framework for Assured Quality

The cross-validation of analytical methods for cyanohydrins is a rigorous but essential process that underpins the reliability of all subsequent scientific assessments. By leveraging a deep understanding of the chemical properties of cyanohydrins and adhering to the systematic framework provided by researchers can confidently select, develop, and validate analytical methods that are truly fit for purpose. Whether choosing between the thermal power of HPLC, a well-executed cross-validation study provides the empirical evidence needed to justify the choice and ensure the integrity of the analytical data.

## References

- An Overview and Comparison of Methods for Cyanide Analysis. California Water Boards. [URL: [https://www.waterboards.ca.gov/water\\_issues/programs/tmdl/records/region\\_4/2010/rcp\\_4a\\_tmdl/references/ref%2016.pdf](https://www.waterboards.ca.gov/water_issues/programs/tmdl/records/region_4/2010/rcp_4a_tmdl/references/ref%2016.pdf)][15]
- Two Fatal Intoxications with Cyanohydrins. ResearchGate. [URL: <https://www.researchgate.net>]
- Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. ResearchGate. [URL: <https://www.researchgate.net>]
- New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [URL: <https://www.diva-portal.org/smash/get/diva2:16891/FULLTEXT01.pdf>][12]
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [URL: <https://doi.org/10.1039/C6OB00934D>][20]
- Acetone Cyanohydrin by GC/NP (thermionic) - Analytical Method. Keika Ventures. [URL: <https://www.keikaventures.com/analytical-guide/method/2/thermionic>][7]
- Cyanohydrins - Chemistry LibreTexts. Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Organic\\_Chemistry/Supplemental\\_Modules\\_\(Organic\\_Chemistry\)/Aldehydes\\_and\\_Ketones/Reactivity\\_of\\_Carbonyl\\_Groups](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Carbonyl_Groups)][1]

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. *Organic & Biomolecular Chemistry* (RSC Publishing). [UF <https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00934d>][21]
- Acetone Cyanohydrin Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [URL: <https://www.ncbi.nlm.nih.gov>]
- Design and development of spectrophotometric enzymatic cyanide assays. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/39702675/>][19]
- Spectrophotometric determination of aqueous cyanide using a revised phenolphthalin method. ResearchGate. [URL: [https://www.researchgate.net/publication/228490356\\_Spectrophotometric\\_determination\\_of\\_aqueous\\_cyanide\\_using\\_a\\_revised\\_phenolphthalin\\_n](https://www.researchgate.net/publication/228490356_Spectrophotometric_determination_of_aqueous_cyanide_using_a_revised_phenolphthalin_n)]
- Method of preparing cyanohydrins - Google Patents. Google Patents. [URL: <https://patents.google>]
- Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. ElectronicsAndBooks. [URL: [https://www.electronicsandbooks.com/eab1/manual/Academic/Computers%20and%20Technology/Chemistry/Tetrahedron%2057%20\(2001\)%2077](https://www.electronicsandbooks.com/eab1/manual/Academic/Computers%20and%20Technology/Chemistry/Tetrahedron%2057%20(2001)%2077)]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: <https://database.ich.org/sites/default/files/ICH-Q2R1-2015-05-15.pdf>]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [URL: <https://www.ema.europa.eu/en/documents/ICH-Q2R1-2015-05-15.pdf>]
- Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiol. RSC Publishing. [URL: <https://pubs.rsc.org/en/content/articlehtml/2018/ay/c8ay00713j>][10]
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. [URL: [https://www.researchgate.net/publication/303863459\\_Enantioselective\\_synthesis\\_of\\_cyanohydrins\\_catalysed\\_by\\_hydroxynitrile\\_lyases\\_-\\_a\\_review](https://www.researchgate.net/publication/303863459_Enantioselective_synthesis_of_cyanohydrins_catalysed_by_hydroxynitrile_lyases_-_a_review)]
- Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. ResearchGate. [URL: [https://www.researchgate.net/publication/303863459\\_Enantioselective\\_synthesis\\_of\\_cyanohydrins\\_catalysed\\_by\\_hydroxynitrile\\_lyases\\_-\\_a\\_review](https://www.researchgate.net/publication/303863459_Enantioselective_synthesis_of_cyanohydrins_catalysed_by_hydroxynitrile_lyases_-_a_review)]
- The Analysis of Air for Acetone Cyanohydrin Using Solid Sorbent Sampling and Gas Chromatography. Marcel Dekker, Inc. [URL: <https://www.tandfonline.com/doi/pdf/10.1080/00032718508064223>][5]
- Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Wiley Online Library. [URL: <https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198700101001>]
- Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/39702675/>][11]
- Two Fatal Intoxications with Cyanohydrins. SciSpace. [URL: <https://typeset.ai/paper/277777/two-fatal-intoxications-with-cyanohydrins>]
- Cyanohydrins – Knowledge and References. Taylor & Francis. [URL: <https://www.taylorfrancis.com/topics/chemistry/cyanohydrins-C-2-1264>][2]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [URL: <https://www.fda.gov/regulations-guidance/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry>][26]
- Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation. Oriental Journal of Chemistry. [URL: <http://www.orientjchem.com>]
- Cyanohydrin stability on GC : r/Chempros. Reddit. [URL: [https://www.reddit.com/r/Chempros/comments/uovl2r/cyanohydrin\\_stability\\_on\\_gc/](https://www.reddit.com/r/Chempros/comments/uovl2r/cyanohydrin_stability_on_gc/)][9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 2. [taylorandfrancis.com](https://taylorandfrancis.com) [taylorandfrancis.com]
- 3. [researchgate.net](https://researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 6. [scispace.com](https://scispace.com) [scispace.com]
- 7. [Analytical Method](https://keikaventures.com) [keikaventures.com]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. [reddit.com](https://reddit.com) [reddit.com]
- 10. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiol. RSC Publishing) [pubs.rsc.org]
- 11. Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [diva-portal.org](https://diva-portal.org) [diva-portal.org]
- 13. [researchgate.net](https://researchgate.net) [researchgate.net]

- 14. waterboards.ca.gov [waterboards.ca.gov]
- 15. researchgate.net [researchgate.net]
- 16. orientjchem.org [orientjchem.org]
- 17. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 18. Design and development of spectrophotometric enzymatic cyanide assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing)
- 21. researchgate.net [researchgate.net]
- 22. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 23. database.ich.org [database.ich.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. fda.gov [fda.gov]
- To cite this document: BenchChem. [Introduction: The Critical Role of Cyanohydrin Analysis in Scientific Development]. BenchChem, [2026]. [Online] [https://www.benchchem.com/product/b8751992#cross-validation-of-analytical-methods-for-cyanohydrin-analysis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: info@benchchem.com